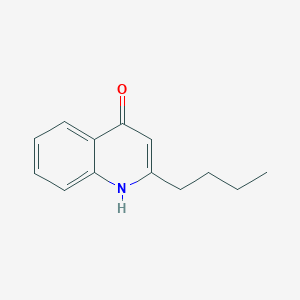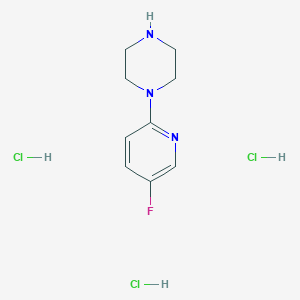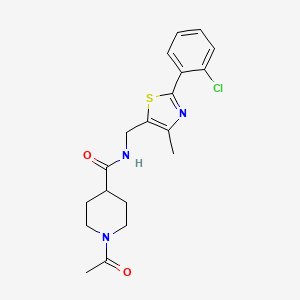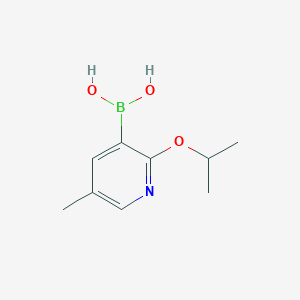
2-Butylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylquinolin-4(1H)-one, also known as 2-BQ, is a heterocyclic compound containing a quinoline ring and a butyl group. It is a colorless solid with a molecular weight of 204.3 g/mol and a melting point of 51-52 °C. It is an important intermediate in the synthesis of drugs and agrochemicals, as well as in the production of polymers, dyes, and other organic compounds. Furthermore, 2-BQ has recently been studied for its potential applications in biomedical and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Vaccine Adjuvant Development
2-Butylquinolin-4(1H)-one: derivatives have shown promise as vaccine adjuvants . Specifically, compounds like 1-Benzyl-2-Butyl-1H-imidazo[4,5-C]quinolin-4-Amine (BBIQ), which share a similar quinolone structure, have been identified as potent TLR7 agonists . These agonists can enhance the immunogenicity of vaccines, making them more effective against diseases like seasonal influenza.
Immunomodulation
The same class of compounds has been used to modulate the immune system. They have been linked to immune activation focused on lymph nodes, which is crucial for developing targeted therapies and vaccines . This localized immune response can be particularly beneficial in reducing systemic inflammation and improving the efficacy of immunotherapies.
Pain Management
Quinolone derivatives are being explored for their potential in pain management . They have been reported to regulate various acute and chronic diseases, including pain, by modulating biological pathways .
Ischemia Treatment
In the context of ischemia, which is an inadequate blood supply to organs, 2-Butylquinolin-4(1H)-one derivatives could offer therapeutic benefits. While specific studies on ischemia are not directly available, the compound’s role in immunomodulation suggests potential applications in conditions like ischemia where inflammation is a key concern .
Anti-Inflammatory Applications
The anti-inflammatory properties of 2-Butylquinolin-4(1H)-one derivatives make them candidates for treating various inflammatory conditions. By activating TLR7/8, these compounds can induce a strong anti-inflammatory response .
Anticancer Therapies
There is ongoing research into the use of quinolone derivatives as part of anticancer therapies . Their ability to activate the innate immune system positions them as potential agents for cancer immunotherapy . The focus on lymph node-targeted immune activation could be particularly useful in developing treatments that stimulate the body’s natural defenses against cancer cells.
Antimicrobial Treatments
Although not directly linked to 2-Butylquinolin-4(1H)-one, its structural analogs have been associated with antimicrobial properties. These compounds could be developed into treatments for bacterial and fungal infections , as well as HIV , by leveraging their immunomodulatory effects .
Malarial Treatment
Similarly, the potential for treating malarial infections is being investigated. The immunomodulatory action of quinolone derivatives could play a role in enhancing the body’s response to malarial parasites .
Eigenschaften
IUPAC Name |
2-butyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-3-6-10-9-13(15)11-7-4-5-8-12(11)14-10/h4-5,7-9H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCANFRORCMQOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)C2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2601394.png)

![2-methoxy-5-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2601400.png)


![N-(2,4-difluorophenyl)-2-[3,3-dimethyl-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2601404.png)
![5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2601405.png)
![2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile](/img/structure/B2601406.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2601407.png)



![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2601413.png)
![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)